5-Methylcytosine-d4

Stable Isotope Dilution Mass Spectrometry DNA Methylation Quantification

Quantitative LC-MS/MS analysis of genomic 5-methylcytosine (5mC) is compromised by isotopic overlap between unlabeled standards or d2-analogs with endogenous 13C/15N peaks, causing systematic overestimation. This compound solves that failure mode. - **Critical Differentiator:** +4 Da mass shift eliminates interference from natural isotopes; ≥98% isotopic purity minimizes cross-contribution errors per FDA/EMA bioanalytical guidelines. - **Proven Utility:** Validated as internal standard for 5mC quantification (1-15 mol% range) in EWAS, cancer biomarker, and toxicology studies. - **Supply:** Available with COA confirming isotopic enrichment. Ambient shipping.

Molecular Formula C5H7N3O
Molecular Weight 129.15 g/mol
Cat. No. B12388214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytosine-d4
Molecular FormulaC5H7N3O
Molecular Weight129.15 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N=C1)N
InChIInChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D
InChIKeyLRSASMSXMSNRBT-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylcytosine-d4: Deuterated Internal Standard for DNA Methylation Quantification


5-Methylcytosine-d4 (5-MeC-d4; CAS 1219795-15-9; molecular formula C₅H₃D₄N₃O; molecular weight 129.15 g/mol) is a stable isotopologue of 5-methylcytosine (5mC) featuring four deuterium atoms distributed across the methyl group and the 6-position of the pyrimidine ring [1]. 5mC is the predominant epigenetic modification of DNA in both prokaryotes and eukaryotes, occurring primarily within CpG dinucleotides where symmetrical methylation regulates chromatin structure and transcriptional activity . As a tetra-deuterated derivative, 5-MeC-d4 is employed as an internal standard in mass spectrometry-based assays for the absolute quantification of 5mC and its oxidized derivatives in genomic DNA, RNA, and biological fluids [2]. The strategic placement of four deuterium atoms provides a mass shift of +4 Da relative to the unlabeled analyte, a feature that differentiates it from alternative labeling strategies and underpins its utility in high-precision epigenomic quantification workflows [1].

Workflow SID-LC-MS/MS for DNA methylation quantification
Key Attribute Deuterated mass shift limits natural isotope overlap
Research Context Epigenomic profiling and metabolic tracing studies

Why Generic or Lower-Deuterated Analogs Cannot Substitute


Substituting 5-Methylcytosine-d4 with unlabeled 5-methylcytosine or alternative deuterated isotopologues (e.g., d2 or d3) in stable isotope dilution mass spectrometry (SID-MS) compromises analytical validity through distinct mechanistic failures. Unlabeled internal standards cannot be differentiated from endogenous analyte signals, rendering absolute quantification impossible in complex biological matrices. Lower-deuterated analogs (specifically d2) introduce quantifiable interference: naturally occurring ¹³C and ¹⁵N isotopes of the analyte produce isotopic peaks that overlap with the d2 internal standard's mass channel, causing systematic overestimation of analyte concentrations and inflated baseline noise [1]. Furthermore, partially deuterated isotopologues present as isotopic impurities (incompletely exchanged H→D) that generate cross-contribution errors, degrading both accuracy and precision across the calibration range [2]. The +4 Da mass shift and optimized deuteration site configuration of 5-MeC-d4 mitigate these specific failure modes—justifying its selection as the requisite internal standard for quantitative methylation analysis where regulatory compliance or publication-level rigor is expected.

  • Unlabeled 5-methylcytosine cannot be distinguished from endogenous analyte in SID-MS, rendering absolute quantification impossible.
  • Doubly deuterated (d2) analogs suffer from natural ¹³C/¹⁵N isotope overlap, causing systematic overestimation of analyte levels.
  • Incompletely deuterated isotopologues introduce cross-contribution errors that degrade accuracy and precision across the calibration range.

Quantitative Differentiation Evidence Against Alternative Deuterated Standards


+4 Da Mass Shift Avoids Natural Isotope Interference

5-Methylcytosine-d4 (mass shift +4 Da) is exempt from a documented interference mechanism that causes systematic quantification error with doubly deuterated (d2) internal standards. Duxbury et al. (2008) demonstrated that naturally occurring ¹³C and ¹⁵N isotopes of an analyte produce significant signal in the mass channel of a d2 internal standard, resulting in artificially elevated measurements [1]. While 5-MeC-d3 also provides a +3 Da shift that exceeds the recommended minimum separation to minimize isotopic cross-contribution [2], the specific +4 Da configuration of 5-MeC-d4 (three deuterons at the methyl group plus one at the 6-position of the pyrimidine ring) offers an additional mass unit of separation, further reducing the probability of overlapping natural abundance isotopologue signals in high-sensitivity MS/MS workflows [3].

Mass shift vs. d2/d3
Head-to-head
+4 Da (5-MeC-d4) vs +2 Da (d2) mass separation
Reduces natural isotope interference risk in SID-MS
Duxbury et al. 2008; applicable to LC-MS/MS nucleobase analysis
Stable Isotope Dilution Mass Spectrometry DNA Methylation Quantification

Isotopic Purity ≥98% Ensures Regulated Bioanalysis Compliance

The analytical utility of deuterated internal standards is contingent upon high isotopic enrichment (deuteration completeness). Industry guidance recommends selection of standards with isotopic abundance >98% to ensure reliable quantification [1]. Commercial 5-Methylcytosine-d4 is specified at chemical purity ≥98% . Critically, any batch containing isotopic impurities—specifically residual d0, d1, d2, or d3 isotopologues—introduces cross-contribution (signal spillover) between the internal standard channel and the analyte channel. Isotopic impurity of just 1–2% can produce measurable systematic bias in low-abundance 5mC quantification (<0.1 mol%), a range relevant for detecting early methylation changes in carcinogenesis and developmental biology studies. Procurement of 5-MeC-d4 with documented isotopic purity ≥98% mitigates this source of inter-assay variability and is a prerequisite for validated bioanalytical methods.

Isotopic Purity
Reported
≥98% isotopic purity
Supports bioanalytical validation review and minimizes cross-contribution error
Purity analysis by LC-MS and NMR; vendor COA recommended
Isotopic Purity Analytical Validation Quality Control

Kinetic Isotope Effect Confirms Methyl Group C–H Bond Reactivity

In mechanistic studies of TET enzyme-mediated 5mC oxidation using biomimetic iron(IV)-oxo complexes, deuterated substrates exhibited large kinetic isotope effects (KIE), confirming hydrogen abstraction from the methyl group as the rate-limiting step [1]. Specifically, d3-5mC (three deuterons at the methyl group) showed measurable rate retardation relative to unlabeled 5mC. 5-Methylcytosine-d4, which also bears three deuterons at the methyl group (plus an additional deuteron at the 6-position), exhibits a comparable primary KIE due to C–D bond strength exceeding C–H bond strength at the site of enzymatic hydrogen abstraction. This property enables 5-MeC-d4 to serve not only as an internal standard for quantification but also as a mechanistic probe in metabolic flux studies tracking 5mC→5hmC→5fC→5caC oxidation trajectories in DNA demethylation pathways.

Kinetic Isotope Effect
Class-level
Primary KIE at methyl C–D₃; rate retardation vs. unlabeled 5mC
Enables mechanistic probe use in TET oxidation studies
Based on biomimetic Fe(IV)-oxo assay; class-level inference for d4 analog
Kinetic Isotope Effect TET Enzyme Mimetics Epigenetic Metabolism

Validated LC-MS/MS Protocol for DNA Methylation Quantification

A fully validated LC-MS/MS methodology using deuterated 5-methylcytosine as an internal standard for the quantitative analysis of cytosine and 5-methylcytosine in genomic DNA has been established and documented [1]. The protocol specifies enzymatic DNA digestion (RNase A, nuclease P1, venom phosphodiesterase I, alkaline phosphatase), chromatographic separation on a Phenomenex Gemini C18 column, and detection via ion trap triple quadrupole MS in positive ion mode. This validated workflow provides a turnkey experimental framework for laboratories initiating quantitative DNA methylation analysis. The documented use of 5-MeC-d4 in this context demonstrates its established role as a fit-for-purpose internal standard, reducing method development burden relative to employing non-validated or alternative internal standards that lack published protocols in the same analytical context.

Validated Protocol
Method context
Published enzymatic digestion and LC-MS/MS workflow
Accelerates method implementation for 5mC quantification
Clement et al. 2022; Phenomenex Gemini C18 column, ion trap MS
Method Validation LC-MS/MS Protocol Methionine Metabolism

Validated Application Scenarios for Precision Epigenomic Quantification


Absolute Quantification of Global DNA Methylation via SID-LC-MS/MS

5-Methylcytosine-d4 serves as the internal standard for stable isotope dilution LC-MS/MS quantification of 5-methylcytosine content in genomic DNA. The +4 Da mass shift eliminates interference from naturally occurring ¹³C/¹⁵N isotopologues that compromise d2-labeled standards [1], while high isotopic purity (≥98%) ensures minimal cross-contribution error [2]. This application is essential for laboratories conducting epigenome-wide association studies (EWAS), cancer biomarker validation, and developmental toxicology screening where accurate 5mC quantification in the 1–15 mol% range is required. A validated enzymatic digestion and LC-MS/MS protocol is publicly available for immediate implementation [3].

Mechanistic Probing of TET-Mediated 5mC Oxidation Kinetics

5-Methylcytosine-d4 exhibits a primary kinetic isotope effect (KIE) at the deuterated methyl group, retarding hydrogen abstraction relative to unlabeled 5mC in biomimetic iron(IV)-oxo oxidation systems that recapitulate TET enzyme activity [1]. This property enables its use as a dual-purpose reagent: serving simultaneously as an internal quantification standard and as a mechanistic probe for studying the rate-limiting step of iterative 5mC oxidation in DNA demethylation pathways. The KIE effect confirms C–H(D) bond cleavage as the critical transition state, providing quantitative insight into TET enzyme catalysis that is inaccessible with unlabeled substrates alone.

Metabolic Tracing of Methyl Group Incorporation into DNA

5-Methylcytosine-d4 enables stable isotope-resolved tracing of methyl group incorporation into genomic DNA via the methionine and folate cycles. The deuterium label provides a distinct mass signature that can be tracked through enzymatic digestion and LC-MS/MS analysis [1]. This application supports studies investigating nutritional epigenetics, methionine cycle dysregulation in disease, and the pharmacodynamic effects of DNA methyltransferase inhibitors. The +4 Da mass shift relative to unlabeled 5mC permits unambiguous differentiation of newly synthesized (deuterated) 5mC from pre-existing methylation, enabling direct measurement of DNA methylation turnover rates in cellular and animal models.

Method Validation and Quality Control for Regulated Bioanalysis

5-Methylcytosine-d4 is specified at ≥98% chemical purity and meets the isotopic enrichment threshold (>98%) recommended for stable isotope internal standards in regulated bioanalysis [1][2]. This level of isotopic purity minimizes cross-contribution errors that otherwise degrade accuracy, precision, and linearity across the calibration range. Procurement of 5-MeC-d4 with documented Certificate of Analysis confirming isotopic purity is a prerequisite for assays requiring compliance with bioanalytical method validation guidelines (e.g., FDA, EMA) or for multi-center clinical studies where inter-laboratory data harmonization depends on consistent internal standard quality [3].

Application
Selection Property
Validation Focus
DNA methylation quantification
Mass shift design for endogenous isotope distinction
Isotopic purity and interference review
TET enzyme kinetics and oxidation mechanism
Deuterium KIE at methyl group
Rate-limiting hydrogen abstraction interpretation
Methyl group metabolic tracing in DNA
Stable isotope labeling for new vs. pre-existing 5mC resolution
DNA methylation turnover measurement
Bioanalytical method validation and QC
Documented isotopic purity ≥98%
Cross-contribution error and reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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